

# Gas chromatography-mass spectrometry (GC-MS) analysis of Ethyl 3-(methylthio)propionate.

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## Compound of Interest

Compound Name: Ethyl 3-(methylthio)propionate

Cat. No.: B076633

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## Application Note: GC-MS Analysis of Ethyl 3-(methylthio)propionate

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Ethyl 3-(methylthio)propionate** (CAS No. 13327-56-5) is a volatile sulfur-containing compound and a key aroma constituent in various fruits, most notably pineapple.<sup>[1][2][3]</sup> Its characteristic fruity and sulfurous notes make it a significant compound of interest in the flavor and fragrance industry. Accurate and reliable quantification of **Ethyl 3-(methylthio)propionate** is crucial for quality control in food and beverage production, as well as for research into flavor chemistry and development. This application note provides a detailed protocol for the analysis of **Ethyl 3-(methylthio)propionate** using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.

### Chemical Profile

Property	Value	Reference
Chemical Name	Ethyl 3-(methylthio)propionate	[4]
Synonyms	Ethyl 3-(methylthio)propanoate, Ethyl 3-methylthiopropionate	[4]
CAS Number	13327-56-5	[4]
Molecular Formula	C6H12O2S	[4]
Molecular Weight	148.23 g/mol	[4]
Boiling Point	197 °C	[5]
Odor	Fruity, pineapple, sulfurous	[5]

## Quantitative Data Summary

The following table summarizes key quantitative parameters for the GC-MS analysis of **Ethyl 3-(methylthio)propionate**. Please note that specific values for LOD and LOQ can be method-dependent and should be determined during method validation.

Parameter	Value	Notes
Typical Retention Time	Varies with column and conditions.	A non-polar column like a DB-5ms or HP-5ms is commonly used.
Key Mass Fragments (m/z)	74 (Base Peak), 61, 102, 148 (Molecular Ion)	Electron Ionization (EI) at 70 eV.
Limit of Detection (LOD)	Method Dependent	Typically in the low ng/mL to pg/mL range.[6]
Limit of Quantification (LOQ)	Method Dependent	Typically in the low ng/mL range.[7]
Linearity Range	Method Dependent	A typical range for quantitative analysis is 1-1000 ng/mL.

## Experimental Protocols

### Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique ideal for volatile compounds in liquid or solid matrices.

Materials:

- 20 mL headspace vials with screw caps and PTFE/silicone septa
- SPME fiber assembly (e.g., 50/30  $\mu\text{m}$  Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
- Heating block or water bath with agitation
- Sodium chloride (NaCl)

Protocol:

- Place 5 g of the homogenized sample (e.g., fruit puree, beverage) into a 20 mL headspace vial.
- Add 1 g of NaCl to the vial to increase the ionic strength of the matrix and promote the release of volatile compounds.
- Immediately seal the vial with the screw cap.
- Equilibrate the sample at 40°C for 15 minutes with gentle agitation.
- Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C.
- After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption.

## GC-MS Analysis

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).[6]
- GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[6]

## GC Conditions:

Parameter	Setting
Injector Temperature	250°C[6]
Injection Mode	Splitless (for SPME)
Carrier Gas	Helium at a constant flow of 1.0 mL/min[6]
Oven Temperature Program	Initial temperature: 40°C, hold for 2 minutes. Ramp to 180°C at 5°C/min. Ramp to 250°C at 10°C/min, hold for 5 minutes. [Based on 9]

| Transfer Line Temperature| 280°C |

## MS Conditions:

Parameter	Setting
Ion Source Temperature	230°C[6]
Quadrupole Temperature	150°C[6]
Ionization Mode	Electron Ionization (EI) at 70 eV[6]
Acquisition Mode	Full Scan (m/z 40-200) for qualitative analysis. Selected Ion Monitoring (SIM) for quantitative analysis.

| SIM Ions | 74, 61, 102 |

## Visualizations

## Experimental Workflow

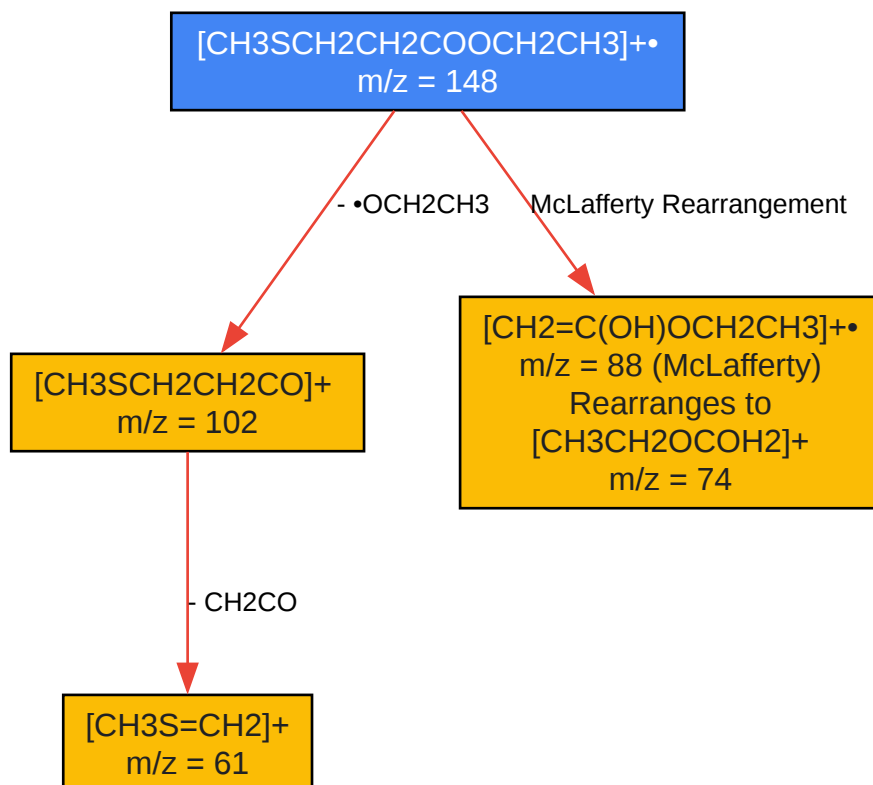


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Caption: Experimental workflow for the GC-MS analysis of **Ethyl 3-(methylthio)propionate**.

## Proposed Mass Fragmentation Pathway

The fragmentation of **Ethyl 3-(methylthio)propionate** under electron ionization is proposed to follow several key pathways, leading to the characteristic ions observed in the mass spectrum.



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Caption: Proposed EI fragmentation pathway of **Ethyl 3-(methylthio)propionate**.

## Discussion

The presented HS-SPME-GC-MS method provides a robust and sensitive approach for the analysis of **Ethyl 3-(methylthio)propionate** in various matrices. The use of a non-polar column like the HP-5ms allows for good chromatographic separation of this and other volatile flavor compounds. For quantitative analysis, the use of SIM mode is recommended to enhance sensitivity and selectivity by monitoring the characteristic fragment ions.

It is crucial to perform a full method validation for the specific matrix of interest, including the determination of linearity, precision, accuracy, and the limits of detection and quantification. The use of an appropriate internal standard is also recommended for accurate quantification.

## Conclusion

This application note details a comprehensive protocol for the GC-MS analysis of **Ethyl 3-(methylthio)propionate**. The provided experimental parameters, data summary, and visual workflows serve as a valuable resource for researchers, scientists, and professionals in the flavor, fragrance, and food industries, enabling accurate and reliable analysis of this important aroma compound.

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